molecular formula C8H16O B1311735 (S)-1-Cyclohexylethanol CAS No. 3113-98-2

(S)-1-Cyclohexylethanol

Cat. No. B1311735
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04297269

Procedure details

Into a two-liter, round bottom, three-necked flask equipped with a condenser, a mechanical stirrer, thermometer and a liquid addition funnel were placed 900 ml. of water, 200 g. (0.67 mole) of technical grade sodium dichromate followed by 176 g. (1.8 mole) of concentrated sulfuric acid. The contents were cooled to 55°-60° C. and 120 g. (0.94 mole) of 1-hydroxyethylcyclohexane was added over a period of 1 hour, holding the temperature between 55°-50° C. by means of external cooling. After the alcohol had been added, the reaction mixture was allowed to stir for an additional 30 minutes and then 600 ml. of water was added and the contents heated to remove the ketone by steam distillation. When no more ketone was being steam distilled, the heat was removed, the distillate of water and ketone separated and the upper organic layer was distilled under vacuum collecting the fraction boiling at 115°-116° C. There was obtained 76 g. of ketone representing a 64% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step Two
Quantity
0.94 mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+].S(=O)(=O)(O)O.[OH:17][CH:18]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)[CH3:19]>O>[CH3:19][C:18]([CH:20]1[CH2:25][CH2:24][CH2:23][CH2:22][CH2:21]1)=[O:17] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
Quantity
1.8 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.94 mol
Type
reactant
Smiles
OC(C)C1CCCCC1
Step Four
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a two-liter, round bottom, three-necked flask equipped with a condenser, a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermometer and a liquid addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
The contents were cooled to 55°-60° C.
CUSTOM
Type
CUSTOM
Details
between 55°-50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the contents heated
CUSTOM
Type
CUSTOM
Details
to remove the ketone
DISTILLATION
Type
DISTILLATION
Details
by steam distillation
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
the heat was removed
CUSTOM
Type
CUSTOM
Details
the distillate of water and ketone separated
DISTILLATION
Type
DISTILLATION
Details
the upper organic layer was distilled under vacuum
CUSTOM
Type
CUSTOM
Details
collecting the fraction boiling at 115°-116° C
CUSTOM
Type
CUSTOM
Details
There was obtained 76 g

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(=O)C1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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